molecular formula C11H8ClN3O3 B6385913 5-(3-Carbamoyl-4-chlorophenyl)-(2,4)-dihydroxypyrimidine CAS No. 1261902-31-1

5-(3-Carbamoyl-4-chlorophenyl)-(2,4)-dihydroxypyrimidine

Cat. No.: B6385913
CAS No.: 1261902-31-1
M. Wt: 265.65 g/mol
InChI Key: AVEXFLOEGWNSEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Carbamoyl-4-chlorophenyl)-(2,4)-dihydroxypyrimidine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrimidine ring substituted with hydroxyl groups at the 2 and 4 positions, and a 3-carbamoyl-4-chlorophenyl group at the 5 position. Its distinct chemical structure makes it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Carbamoyl-4-chlorophenyl)-(2,4)-dihydroxypyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of the 3-carbamoyl-4-chlorophenyl precursor, which can be synthesized through the reaction of 3-chloroaniline with cyanogen bromide, followed by hydrolysis to form the carbamoyl group. This intermediate is then reacted with a suitable pyrimidine derivative under controlled conditions to introduce the hydroxyl groups at the 2 and 4 positions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Carbamoyl-4-chlorophenyl)-(2,4)-dihydroxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbamoyl group can be reduced to an amine under suitable conditions.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of 5-(3-carbamoyl-4-chlorophenyl)-(2,4)-dioxopyrimidine.

    Reduction: Formation of 5-(3-aminomethyl-4-chlorophenyl)-(2,4)-dihydroxypyrimidine.

    Substitution: Formation of 5-(3-carbamoyl-4-aminophenyl)-(2,4)-dihydroxypyrimidine.

Scientific Research Applications

5-(3-Carbamoyl-4-chlorophenyl)-(2,4)-dihydroxypyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Carbamoyl-4-chlorophenyl)-(2,4)-dihydroxypyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Carbamoyl-4-chlorophenyl)-3-trifluoromethoxyphenol
  • 5-(3-Carbamoyl-4-chlorophenyl)-3-methylphenol
  • 5-(3-Carbamoyl-4-chlorophenyl)-2-chloropyridine-3-carboxylic acid

Uniqueness

Compared to similar compounds, 5-(3-Carbamoyl-4-chlorophenyl)-(2,4)-dihydroxypyrimidine stands out due to its unique substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

2-chloro-5-(2,4-dioxo-1H-pyrimidin-5-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O3/c12-8-2-1-5(3-6(8)9(13)16)7-4-14-11(18)15-10(7)17/h1-4H,(H2,13,16)(H2,14,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEXFLOEGWNSEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CNC(=O)NC2=O)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.